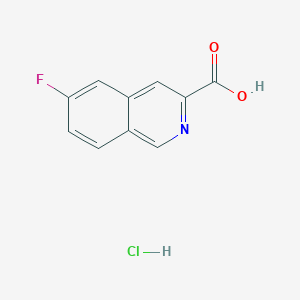
6-氟异喹啉-3-羧酸盐酸盐
描述
6-Fluoroisoquinoline-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H7ClFNO2 and its molecular weight is 227.62. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用: 一项研究重点介绍了与 6-氟异喹啉相关的化合物合成和抗菌活性,表明对革兰氏阳性菌和革兰氏阴性菌具有显着活性。讨论了这些化合物的构效关系,强调了它们在抗菌应用中的潜力 (Koga 等人,1980 年).
作用机制和耐药性: 另一项研究重点关注了氟喹诺酮在体外的作用机制、耐药性和活性范围。这包括 6-氟异喹啉衍生物等化合物,它们对革兰氏阴性杆菌和球菌的活性值得注意 (Wolfson & Hooper,1985 年).
抗癌应用: 对四环氟喹诺酮的研究,包括 6-氟异喹啉衍生物,发现它们既具有抗菌又具有抗癌特性。这些化合物在抑制 DNA 促旋酶和拓扑异构酶 IV 的活性方面显示出希望,使其成为潜在的双重作用化疗药物 (Al-Trawneh 等人,2010 年).
抗菌活性: 一项研究合成了各种基于氟喹诺酮的 4-噻唑烷酮,从与 6-氟异喹啉密切相关的化合物开始,并评估了它们的抗真菌和抗菌活性。这些化合物在药学领域作为抗菌剂显示出潜力 (Patel & Patel,2010 年).
光化学性质: 另一项研究探索了氟喹诺酮衍生物诺氟沙星在水溶液中的光反应,导致形成 6-羟基衍生物。这项研究提供了对这些化合物的 photochemical 和光物理性质的深入了解 (Cuquerella 等人,2004 年).
合成与评价: 对新型氟喹诺酮的合成和评价研究了它们对各种结核分枝杆菌菌株的抗分枝杆菌活性。这些研究提供了氟喹诺酮衍生物在治疗细菌感染中的潜在用途的见解 (Senthilkumar 等人,2009 年).
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
属性
IUPAC Name |
6-fluoroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUGAGACHSQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)
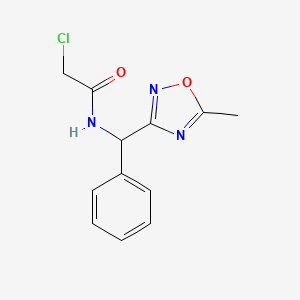

![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)
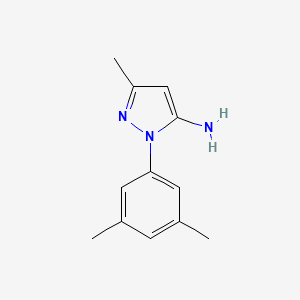


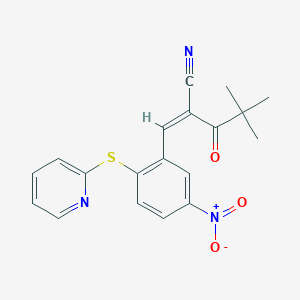
![N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
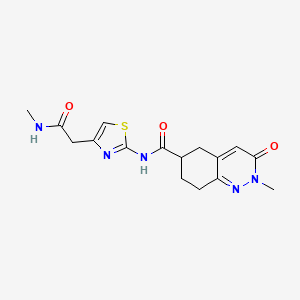
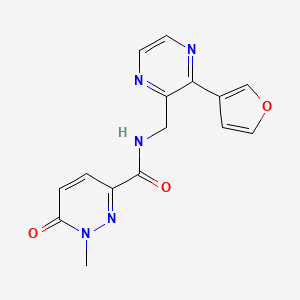
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)

![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)
